Tetrafluorostannane

Description

Properties

CAS No. |

7783-62-2 |

|---|---|

Molecular Formula |

F4Sn |

Molecular Weight |

194.70 g/mol |

IUPAC Name |

tetrafluorostannane |

InChI |

InChI=1S/4FH.Sn/h4*1H;/q;;;;+4/p-4 |

InChI Key |

YUOWTJMRMWQJDA-UHFFFAOYSA-J |

SMILES |

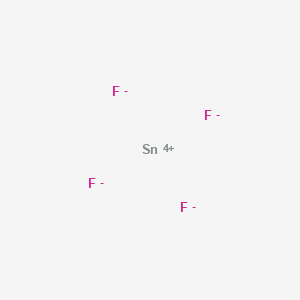

[F-].[F-].[F-].[F-].[Sn+4] |

Canonical SMILES |

F[Sn](F)(F)F |

Other CAS No. |

7783-62-2 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tin(IV) Fluoride (SnF₄)

Abstract

Tin(IV) fluoride (SnF₄), or stannic fluoride, is a unique metal halide distinguished by its high melting point and polymeric structure, contrasting sharply with other tin(IV) tetrahalides.[1][2] Its utility in various applications, from organic synthesis to materials science, necessitates a robust and unambiguous characterization of its structure and purity. This technical guide provides an in-depth exploration of two powerful spectroscopic techniques—¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive analysis of SnF₄. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven experimental protocols necessary for accurate structural elucidation.

The Structural Uniqueness of SnF₄: Why Spectroscopy is Essential

Unlike the molecular, volatile nature of SnCl₄, SnBr₄, and SnI₄, solid SnF₄ adopts a polymeric structure where each tin atom is octahedrally coordinated.[1] This is achieved by forming covalent bonds with four fluorine atoms and coordinating with two additional fluorine atoms from neighboring SnF₄ units. This creates a 2D layered network of corner-sharing SnF₆ octahedra. This structural complexity means that simple analytical methods are insufficient. Spectroscopic techniques are paramount as they probe the local chemical environment of the tin nucleus and the vibrational characteristics of the Sn-F bonds, providing a detailed fingerprint of the material's true structure and coordination.

¹¹⁹Sn NMR Spectroscopy: A Direct Probe of the Tin Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying tin-containing compounds. Tin is notable for having three spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently utilized due to its slightly higher sensitivity and natural abundance (8.59%).[3][4] ¹¹⁹Sn NMR provides exquisitely sensitive information about the oxidation state, coordination number, and bonding environment of the tin atom.

Core Principles: Chemical Shift and Coordination

The ¹¹⁹Sn chemical shift (δ) is highly diagnostic of the tin atom's electronic environment. A key principle for tin fluorides is the direct correlation between the coordination number and the chemical shift value. As the coordination number of the tin atom increases, the nucleus becomes more shielded, resulting in a significant upfield shift (to more negative ppm values).

-

Four-coordinate tin compounds typically resonate in the +20 to +300 ppm range.[5]

-

Six-coordinate tin compounds, such as the hexafluorostannate anion ([SnF₆]²⁻) formed when SnF₄ reacts with fluoride salts, exhibit characteristic upfield shifts to the -400 ppm range or lower.[1][5]

For solid SnF₄, where tin is six-coordinate, we expect a chemical shift in this upfield region. Solid-state NMR is essential, as the compound is insoluble in non-coordinating solvents. A crucial parameter in solid-state NMR is the Chemical Shift Anisotropy (CSA), which describes the orientation-dependence of the chemical shift. The CSA is highly sensitive to the local symmetry and oxidation state of the tin nucleus, making it a powerful diagnostic tool.[6][7]

Experimental Protocol: Solid-State ¹¹⁹Sn MAS NMR

This protocol outlines the acquisition of a high-resolution solid-state ¹¹⁹Sn NMR spectrum using Magic Angle Spinning (MAS). The objective of MAS is to average out the anisotropic interactions (like CSA) that broaden the signals in solid samples, resulting in sharper, solution-like spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: SnF₄ is highly hygroscopic. All handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent the formation of hydrated tin species, which would complicate the spectrum.

-

Carefully pack the finely powdered SnF₄ sample into a zirconia NMR rotor (typically 1.3 mm to 4 mm in diameter). Ensure the packing is uniform and dense to achieve stable spinning.

-

-

Spectrometer Setup:

-

Insert the rotor into the MAS probe.

-

Tune the probe to the ¹¹⁹Sn frequency (e.g., 186.5 MHz on an 11.7 T magnet).

-

Set the magic angle (54.74°) precisely to ensure maximal line narrowing.

-

-

Data Acquisition:

-

Experimental Choice: A simple direct polarization pulse sequence is often sufficient. However, for samples with long relaxation times, a ¹H → ¹¹⁹Sn cross-polarization (CP) sequence can be used if protons are nearby (e.g., in impurities or hydrated species) to enhance signal intensity.

-

Set the MAS rate to a high value (e.g., 10-20 kHz) to spin the CSA sidebands out of the spectral region of interest.

-

Use a relaxation agent like [Cr(acac)₃] in some cases to shorten the T₁ relaxation time of the ¹¹⁹Sn nucleus, allowing for faster data acquisition, though this is less common for neat solids.[8]

-

Reference the ¹¹⁹Sn chemical shift externally to a standard, typically tetramethyltin (SnMe₄) at 0 ppm.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain the final spectrum.

-

Data Interpretation: Decoding the ¹¹⁹Sn Spectrum of SnF₄

A high-purity, solid-state ¹¹⁹Sn NMR spectrum of SnF₄ is expected to show a primary signal in the six-coordinate region (typically around -700 to -800 ppm). However, commercial SnF₄ often contains impurities.[6]

-

Multiple Signals: The presence of multiple ¹¹⁹Sn NMR signals often indicates impurities or different tin environments within the sample.[6] These could arise from hydrolysis products or other tin fluoride species.

-

Coupling to Fluorine: The signal may exhibit splitting due to scalar coupling with neighboring ¹⁹F nuclei (¹J(¹¹⁹Sn-¹⁹F)). The multiplicity of the signal can provide information about the number of directly bonded fluorine atoms. For an octahedral SnF₆ environment, a septet might be expected if the coupling is resolved.

-

Chemical Shift Anisotropy (CSA): Analysis of the spinning sideband manifold in a MAS spectrum allows for the determination of the CSA tensor. This provides detailed information about the symmetry of the electronic environment around the tin nucleus. A small CSA is indicative of a more symmetric (e.g., perfectly octahedral) environment.[6]

| Compound/Species | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ) Range (ppm) | Reference(s) |

| Four-coordinate Organotins | 4 | +300 to +20 | [5] |

| SnF₄ (solid, octahedral Sn) | 6 | -700 to -800 | [6][9] |

| [SnF₆]²⁻ (in solution) | 6 | ~ -750 | [10] |

| [SnF₃]⁻ (in solution) | 3 | ~ -700 | [9] |

Infrared (IR) Spectroscopy: Probing Sn-F Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-invasive technique that measures the absorption of infrared radiation by a sample, corresponding to its molecular vibrations.[11][12] For SnF₄, IR spectroscopy is exceptionally useful for confirming the presence of Sn-F bonds and elucidating structural details based on the frequencies of their stretching and bending modes.

Core Principles: Vibrational Frequencies and Structure

The energy (and thus frequency) of a vibrational mode is determined by the masses of the bonded atoms and the strength of the bond connecting them. In the polymeric structure of SnF₄, two distinct types of Sn-F bonds exist:

-

Terminal Sn-F bonds: These are shorter, stronger bonds.

-

Bridging Sn-F bonds: These bonds, which link the SnF₆ octahedra, are longer and weaker.

This difference in bond strength leads to distinct vibrational frequencies. The stronger terminal bonds will vibrate at a higher frequency (wavenumber, cm⁻¹) than the weaker bridging bonds. The number of IR-active bands is governed by the symmetry of the molecule; the lower symmetry of the polymeric unit cell compared to an isolated tetrahedral molecule results in a more complex spectrum.[13]

Experimental Protocol: FTIR of a Solid Sample

This protocol describes the acquisition of a Fourier Transform Infrared (FTIR) spectrum of solid SnF₄ using the Nujol mull technique.

Step-by-Step Methodology:

-

Sample Preparation (Nujol Mull):

-

Causality: To obtain a high-quality spectrum of a solid, the particle size must be reduced to less than the wavelength of the incident IR radiation (~2 μm) to minimize light scattering, which can distort the spectrum.[14]

-

In an inert-atmosphere glovebox, place a small amount (2-5 mg) of dry SnF₄ powder onto an agate mortar.

-

Add 1-2 drops of Nujol (a mineral oil).

-

Grind the mixture thoroughly with the pestle for 3-5 minutes until a smooth, translucent paste (mull) is formed.

-

-

Sample Mounting:

-

Spread a thin, even film of the mull onto one KBr or CsI salt plate.

-

Place a second salt plate on top and gently press to create a uniform layer.

-

Experimental Choice: CsI plates are used for analysis down to 200 cm⁻¹, which is necessary to observe lower-frequency Sn-F bending modes. KBr plates have a cutoff around 400 cm⁻¹.[8]

-

-

Data Acquisition:

-

Place the mounted plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–200 cm⁻¹.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic peaks of Nujol (C-H stretches and bends) should be identified and mentally subtracted during interpretation.

-

Data Interpretation: Assigning the Sn-F Vibrational Bands

The IR spectrum of SnF₄ is dominated by strong absorptions in the far-infrared region (< 800 cm⁻¹).

-

High-Frequency Region (>650 cm⁻¹): Bands in this region are typically assigned to the stretching vibrations of terminal Sn-F bonds (ν(Sn-F_term)) .

-

Mid-Frequency Region (450-650 cm⁻¹): Absorptions here are characteristic of the stretching vibrations of the weaker bridging Sn-F bonds (ν(Sn-F_bridge)) .

-

Low-Frequency Region (<400 cm⁻¹): This region contains the bending and deformation modes of the SnF₆ octahedra.

The presence of distinct bands for both terminal and bridging fluorines is direct evidence of the polymeric nature of solid SnF₄.

| Wavenumber Range (cm⁻¹) | Assignment | Structural Implication |

| 700 - 750 | Asymmetric Stretch (ν_as) of terminal Sn-F₂ | Confirms the presence of terminal fluorine atoms. |

| 450 - 650 | Stretching modes (ν) of bridging Sn-F bonds | Direct evidence of the corner-sharing, polymeric structure. |

| < 400 | Bending and Deformation Modes (δ) | Relates to the overall octahedral geometry. |

| (Note: Exact frequencies can vary slightly based on sample preparation and crystallinity.) |

Integrated Spectroscopic Workflow & Structural Correlation

Neither technique in isolation tells the whole story. A combined approach, where ¹¹⁹Sn NMR confirms the six-coordinate tin environment and IR spectroscopy elucidates the nature of the Sn-F bonding, provides a self-validating system for the unambiguous characterization of SnF₄.

Visualizations: Workflows and Correlations

Caption: A flowchart of the solid-state ¹¹⁹Sn NMR experimental process.

Caption: The experimental workflow for acquiring an FTIR spectrum of SnF₄.

Caption: Linking SnF₄ structural features to their spectroscopic outputs.

Conclusion

The comprehensive characterization of tin(IV) fluoride is critical for its effective use in scientific and industrial applications. The application of ¹¹⁹Sn NMR and IR spectroscopy provides a robust, multi-faceted approach to confirm its identity, purity, and unique polymeric structure. ¹¹⁹Sn NMR directly probes the six-coordinate environment of the tin atom, while IR spectroscopy distinguishes the terminal and bridging Sn-F bonds inherent to its structure. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently validate their SnF₄ materials, ensuring the integrity and reproducibility of their work.

References

-

Dorn, R. W., Carnahan, S. L., Cheng, C., Pan, L., Hao, Z., & Rossini, A. J. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ.... ResearchGate. Available at: [Link]

-

Dorn, R. W., Carnahan, S. L., Cheng, C., Pan, L., Hao, Z., & Rossini, A. J. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119 Sn solid-state NMR spectroscopy. OSTI.GOV. Available at: [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. University of Ottawa NMR Facility. Available at: [Link]

-

ResearchGate. (n.d.). H and 119 Sn NMR data (d ppm) of ligands and complexes. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Tin(IV) fluoride. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). The δ ( 119 Sn) NMR and ( 1 J ( 119 Sn, 19 F) [Hz]) values for L CN R 2.... ResearchGate. Available at: [Link]

-

King, R. P., Woodward, M. S., Grigg, J., McRobbie, G., Levason, W., & Reid, G. (2021). Tin(IV) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands. Dalton Transactions. Available at: [Link]

-

Wikipedia. (n.d.). Tin. Wikipedia. Available at: [Link]

-

AMERICAN ELEMENTS®. (n.d.). Tin(IV) Fluoride. AMERICAN ELEMENTS®. Available at: [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

Gerasimenko, A. V., & Kavun, V. Y. (2006). Structure of Hexafluorostannate Ion [SnF6]2–: the 119Sn and 19F NMR MAS-Spectroscopic Studies and Ab Initio Calculations. Semantic Scholar. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Tables of Molecular Vibrational Frequencies. NIST. Available at: [Link]

-

Cameron, T. S., & Liew, C. C. (1982). Solid-State and High-Resolution Liquid 119Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. Inorganic Chemistry. Available at: [Link]

-

Stewart, S. M. (2019, September 30). Gas versus Solid/Liquid Phase IR. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Solid-State and High-Resolution Liquid 119 Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2018, May 28). Differences between Liquid and Solid Infrared Spectrometry. Chemistry Stack Exchange. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Synthesis, NMR and Vibrational Spectroscopic Characterization, and Computational Study of the cis-IO2F32- Anion (Postprint). DTIC. Available at: [Link]

-

Birchall, T., & Dénès, G. (1982). 19 F, 119 Sn nuclear magnetic resonance and 119 Sn Mössbauer study of the SnF 2 –MF–H 2 O system. Canadian Journal of Chemistry. Available at: [Link]

-

Strelkova, M. I., Kiselev, Y. M., & Gorbunova, Y. E. (2019). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Silicon tetrafluoride. NIST Chemistry WebBook. Available at: [Link]

-

Harris, R. K., & Sebald, A. (1987). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Experimental data for TiF 4 (Titanium tetrafluoride). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Rajakumar, V., Krishnamurthy, N., Ramakrishnan, V., & Kumar, J. (1992). Vibrational spectra of NaBF4. Journal of Raman Spectroscopy. Available at: [Link]

-

Hendra, P. (n.d.). Infrared & Raman Spectra of solids. Why are they different from solutions?. IJVS. Available at: [Link]

-

Science Alert. (n.d.). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Science Alert. Available at: [Link]

-

Wang, Y., et al. (2021). Elucidation of the Ro-Vibrational Band Structures in the Silicon Tetrafluoride Spectra from Accurate Ab Initio Calculations. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. ResearchGate. Available at: [Link]

Sources

- 1. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. Tin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 8. Tin( iv ) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02948G [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Structure of Hexafluorostannate Ion [SnF6]2–: the 119Sn and 19F NMR MAS-Spectroscopic Studies and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Infrared & Raman Spectra of solids. Why are they different from solutions? | The Infrared and Raman Discussion Group [irdg.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physical and chemical properties of high-purity Tetrafluorostannane

An In-Depth Technical Guide to the Physical and Chemical Properties of High-Purity Tetrafluorostannane (SnF₄)

Introduction

This compound, also known as tin(IV) fluoride or stannic fluoride (SnF₄), is an inorganic compound that has garnered significant interest within the scientific community.[1] In its high-purity form, it serves as a critical precursor, catalyst, and functional material in diverse fields ranging from materials science and electronics to catalysis and pharmaceutical development.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of high-purity SnF₄, offering field-proven insights for researchers, scientists, and drug development professionals. Unlike the other tin(IV) halides, which exist as molecular crystals with low melting points, SnF₄ is a white, high-melting crystalline solid, a distinction that arises from its unique polymeric structure.[1]

Synthesis and Purification

The synthesis of high-purity this compound requires meticulous control of reagents and conditions to prevent the formation of oxyfluorides or hydrated species.

Primary Synthetic Route: Halogen Exchange

The most common and effective method for synthesizing SnF₄ is through the reaction of tin(IV) chloride (SnCl₄) with anhydrous hydrogen fluoride (HF).[1] This reaction is a classic example of a halogen exchange, driven by the formation of the more thermodynamically stable Sn-F bond.

Reaction: SnCl₄ + 4HF → SnF₄ + 4HCl[1]

Experimental Protocol: Synthesis of SnF₄

-

System Preparation: A reaction vessel, typically made of a material resistant to HF such as Teflon or Monel, is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate atmospheric moisture.

-

Reagent Introduction: High-purity, anhydrous tin(IV) chloride is introduced into the reaction vessel.

-

Reaction with HF: Anhydrous hydrogen fluoride gas is carefully passed over or bubbled through the SnCl₄. The reaction is often performed at slightly elevated temperatures to facilitate the reaction and removal of the hydrogen chloride (HCl) byproduct.

-

Product Isolation: The resulting solid, white SnF₄, is isolated from the reaction mixture.

-

Purification: The crude SnF₄ is purified via sublimation at high temperatures (above 700 °C) under a vacuum or in an inert atmosphere.[4][5] This process effectively removes any remaining volatile impurities or unreacted starting materials.

Alternative Synthetic Methods

Other routes to SnF₄ involve direct fluorination using powerful fluorinating agents like fluorine gas, chlorine trifluoride, or bromine trifluoride with tin metal or other tin compounds.[6][7] However, these methods are often more hazardous and difficult to control, making the HF route preferable for achieving high purity.

Core Physical and Chemical Properties

The distinct properties of SnF₄ are a direct consequence of its structure and bonding. It is a white, odorless, crystalline solid.[1][8]

| Property | Value | Source(s) |

| Chemical Formula | SnF₄ | [1] |

| Molar Mass | 194.70 g/mol | [1][9] |

| Appearance | White crystalline powder/solid | [1][4] |

| Density | 4.78 g/cm³ | [1][5][6] |

| Melting Point | >700 °C (sublimes) | [1][2][4] |

| Solubility | Soluble in cold water, hydrolyzes in hot water | [10][11] |

| Hygroscopicity | Hygroscopic (moisture sensitive) | [6][11][12] |

Structural Analysis and Bonding

The most striking difference between SnF₄ and its heavier halide counterparts (SnCl₄, SnBr₄, SnI₄) lies in its solid-state structure. While the latter are molecular solids with tetrahedrally coordinated tin atoms, SnF₄ adopts a two-dimensional polymeric structure.[1][13]

-

Coordination Geometry: The tin atom in SnF₄ is octahedrally coordinated, bonded to six fluorine atoms.[1][13]

-

Crystal Structure: It crystallizes in the tetragonal I4/mmm space group.[1][13] The structure consists of layers of corner-sharing SnF₆ octahedra.[13] Within these layers, four of the six fluorine atoms bridge between adjacent tin centers, while the remaining two are terminal (unshared) and are positioned trans to one another.[1]

-

Bonding and Properties: This polymeric, octahedrally coordinated structure results in strong intermolecular forces, explaining its high sublimation temperature, non-volatility, and insolubility in nonpolar solvents, which starkly contrasts with the properties of the other tin(IV) halides.[1][12]

Caption: Octahedral coordination of Sn⁴⁺ in the SnF₄ crystal lattice.

Chemical Reactivity

Lewis Acidity

SnF₄ is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][6] This property is central to its catalytic activity and its ability to form complex anions.

-

Formation of Hexafluorostannates: It reacts with alkali metal fluorides, such as potassium fluoride (KF), to form stable hexafluorostannate(IV) salts, in which the tin atom has an octahedral geometry.[1] SnF₄ + 2KF → K₂[SnF₆][1]

-

Adduct Formation: With neutral Lewis bases (L), such as ammonia, pyridine, and aniline, it forms a variety of adducts, commonly with the stoichiometry L·SnF₄ or L₂·SnF₄.[1][6][7]

Hydrolysis

High-purity SnF₄ is highly sensitive to moisture.[12][14] It is soluble in cold water but undergoes hydrolysis, especially in hot water, to form insoluble stannic acid (hydrated tin(IV) oxide).[10][11]

Reaction with Water: SnF₄ + 2H₂O → SnO₂ + 4HF A more complex representation of hydrolysis can also be written as: SnF₄ + 4H₂O → Sn(OH)₄ + 4HF[8]

This reactivity necessitates that all handling and storage of high-purity SnF₄ be conducted under anhydrous conditions.[14][15]

Analytical Characterization

Confirming the purity and identity of this compound requires a suite of analytical techniques.

Caption: A logical workflow for the synthesis and characterization of SnF₄.

-

X-ray Diffraction (XRD): Powder XRD is the definitive method for confirming the crystalline phase and identity of SnF₄, matching the diffraction pattern to the known tetragonal structure.[13]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing purity and thermal stability.[16][17] A TGA scan of high-purity SnF₄ under an inert atmosphere would show no significant mass loss until its sublimation temperature of ~705 °C.[5][6] The absence of mass loss at lower temperatures (~100 °C) confirms the anhydrous nature of the sample. The DSC would show a strong endotherm corresponding to sublimation without a preceding melting peak.[18]

-

Vibrational Spectroscopy (IR/Raman): Infrared and Raman spectroscopy can provide information about the Sn-F bonding environment. The spectra would be characterized by strong bands corresponding to the stretching and bending modes of the SnF₆ octahedra within the polymeric lattice.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹¹⁹Sn and ¹⁹F NMR spectroscopy would be powerful tools for probing the local environment of the tin and fluorine atoms, confirming the octahedral coordination and differentiating between bridging and terminal fluorine atoms.

Applications in Research and Development

The unique properties of high-purity SnF₄ make it a valuable compound in several advanced applications:

-

Catalysis: It is used as a Friedel-Crafts catalyst in organic synthesis and as a catalyst for esterification and acylation reactions.[2][6][10]

-

Materials Science: SnF₄ serves as a precursor for the synthesis of other tin-based compounds, advanced ceramics, and optical glass, where it can modify the refractive index.[2][10][11]

-

Electronics and Energy: It is employed in the fabrication of semiconductors and electronic components.[2][3] There is also growing interest in its use in high-energy-density lithium batteries.[21]

-

Dental Applications: Tin fluorides have well-established roles in dental care products for their anti-cavity properties.[2][10]

Safety, Handling, and Storage

This compound is a hazardous substance that must be handled with appropriate precautions.

-

Hazards: It is classified as corrosive and is harmful if swallowed, inhaled, or in contact with skin.[1][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid generating dust.[14]

-

Storage: Due to its hygroscopic nature, SnF₄ must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[14][15]

References

-

Wikipedia. Tin(IV) fluoride. [Link]

-

LookChem. Cas 7783-62-2,TIN(IV) FLUORIDE. [Link]

-

Heeger Materials. Stannic Fluoride (SnF4) Powder, CAS 7783-62-2. [Link]

-

PubChem - NIH. Tin(IV) fluoride | F4Sn | CID 2723964. [Link]

-

Materials Project. mp-2706: SnF4 (Tetragonal, I4/mmm, 139). [Link]

-

Liche Opto Co. Stannic Fluoride SnF4. [Link]

-

Chemister.ru. tin(IV) fluoride. [Link]

-

AMERICAN ELEMENTS. Tin(IV) Fluoride. [Link]

-

FUNCMATER. Tin (IV) Fluoride (SnF4)-Crystalline. [Link]

-

Liche Opto Co. Stannic Fluoride SnF4: China's Key Ingredient in High-Performance Battery Manufacturing. [Link]

-

Exposome-Explorer. Material Safety Data Sheet Tin(IV) fluoride MSDS# 98326. [Link]

-

You-iggy. Tin(IV) fluoride. [Link]

-

Refractory Metals, Rare Earth Elements Coupon. Tin(IV) Fluoride,CAS : 7783-62-2. [Link]

-

ResearchGate. (PDF) Crystallographic studies of tin(II) compounds. I. Crystal structure of tin(II) fluoride, SnF2. [Link]

-

North Carolina State University. Thermal analysis of Tin, Lead-Tin Alloy and Polyethylene Using DSC and TG-DTA. [Link]

-

YouTube. Reactivity with Water. [Link]

-

ResearchGate. I.r. and Raman spectra (cm-l) of Et,NSbF, and Bun4NSbF4. [Link]

-

Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

-

Slideshare. Thermal Analysis TA, TGA, DSC, DTA. [Link]

-

DTIC. Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

PMC - NIH. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions. [Link]

Sources

- 1. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nanorh.com [nanorh.com]

- 4. strem.com [strem.com]

- 5. tin(IV) fluoride [chemister.ru]

- 6. lookchem.com [lookchem.com]

- 7. Tin(iv) Fluoride | 7783-62-2 [chemicalbook.com]

- 8. you-iggy.com [you-iggy.com]

- 9. Tin(IV) fluoride | F4Sn | CID 2723964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. heegermaterials.com [heegermaterials.com]

- 11. en.licheopto.com [en.licheopto.com]

- 12. Buy this compound | 7783-62-2 [smolecule.com]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 18. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 19. researchgate.net [researchgate.net]

- 20. Solid-State NMR and Raman Spectroscopic Investigation of Fluoride-Substituted Apatites Obtained in Various Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stannic Fluoride SnF4: China’s Key Ingredient in High-Performance Battery Manufacturing_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

Molecular geometry and bonding in solid-state Tetrafluorostannane

An In-Depth Technical Guide to the Molecular Geometry and Bonding in Solid-State Tetrafluorostannane (SnF₄)

Abstract

This compound (SnF₄), or tin(IV) fluoride, presents a fascinating deviation from the structural chemistry of other Group 14 tetrahalides. Unlike the simple molecular, tetrahedral structures of its lighter congeners (CF₄, SiF₄) or even its heavier halide counterparts (SnCl₄, SnBr₄), solid-state SnF₄ adopts a complex, two-dimensional polymeric structure. This guide provides a detailed exploration of the unique molecular geometry, crystal lattice, and bonding characteristics of SnF₄. It offers field-proven insights into the experimental methodologies required for its synthesis and structural characterization, aimed at researchers and materials scientists.

The Structural Anomaly of Tin(IV) Fluoride

Among the tetrahalides of tin, SnF₄ is a significant outlier. Its remarkably high sublimation temperature of 705°C stands in stark contrast to the low melting and boiling points of SnCl₄ (−33.3 °C), SnBr₄ (31 °C), and SnI₄ (144 °C)[1]. This large discrepancy in physical properties is a direct consequence of its solid-state structure. While the larger halides form molecular crystals composed of discrete, tetrahedrally coordinated tin molecules, SnF₄ forms a non-molecular, polymeric lattice[1]. This structural arrangement, driven by the high electronegativity and small size of fluorine, leads to a significantly more stable and tightly bound solid.

Molecular Geometry and Crystal Structure

The solid-state structure of SnF₄ is built not from tetrahedral SnF₄ molecules, but from interconnected octahedra.

Octahedral Coordination of Tin

In the solid state, each tin(IV) cation is coordinated to six fluoride anions, forming a nearly perfect octahedral [SnF₆] unit[1][2]. This is a fundamental departure from the four-coordinate, tetrahedral geometry predicted by simple VSEPR theory for a discrete SnF₄ molecule. The adoption of this higher coordination number is a key feature of its solid-state chemistry.

A Two-Dimensional Polymeric Network

These [SnF₆] octahedra are not isolated. Instead, they link together by sharing the four fluoride ions located on their equatorial planes, creating a two-dimensional layered structure[2]. Each octahedron is connected to four neighboring octahedra through these corner-sharing (bridging) fluorides[1][2].

The remaining two fluorine atoms are located in the axial positions, perpendicular to the plane of the layers. These are unshared, terminal fluorides, bonded to only one tin atom[1][2]. This arrangement results in a stoichiometry of SnF₄, as each tin is associated with two terminal fluorides and shares four bridging fluorides with its neighbors (4 x ½ = 2), totaling four fluoride ions per tin atom.

The overall crystal structure is tetragonal and belongs to the I4/mmm space group[2].

Caption: Corner-sharing [SnF₆] octahedra in the SnF₄ lattice.

The Nature of Bonding in Solid SnF₄

The bonding within the SnF₄ lattice is characterized by a significant degree of ionic character, though covalent contributions are also present. This is evident from the distinct bond lengths observed for the terminal and bridging fluoride ions.

-

Terminal Sn-F Bonds: These are shorter and stronger, as the fluoride ion is bonded to only one electropositive tin center.

-

Bridging Sn-F Bonds: These are longer and weaker, as the fluoride ion is bonded to two tin centers, effectively distributing its bonding electron density[2].

This differentiation in bond lengths is a classic indicator of a mixed ionic-covalent bonding model in an extended lattice.

| Parameter | Value | Source |

| Crystal System | Tetragonal | [2] |

| Space Group | I4/mmm (No. 139) | [2] |

| Lattice Parameters | a = 4.08 Å, c = 7.77 Å | [2] |

| Unit Cell Volume | 129.22 ų | [2] |

| Density | 5.00 g/cm³ | [2] |

| Table 1: Crystallographic Data for Solid-State SnF₄. |

| Bond Type | Bond Length (Å) | Description | Source |

| Sn-F (terminal) | 1.90 Å | Shorter bond to an unshared fluorine atom. | [2] |

| Sn-F (bridging) | 2.04 Å | Longer bond to a fluorine atom shared by two Sn. | [2] |

| Table 2: Key Interatomic Distances in the SnF₄ Crystal Structure. |

Experimental Protocol: Synthesis and Structural Verification

The synthesis and characterization of SnF₄ require careful control of experimental conditions due to its sensitivity to moisture.[3][4]

Synthesis of Anhydrous SnF₄

A standard and reliable method for preparing SnF₄ involves the reaction of tin(IV) chloride (SnCl₄) with anhydrous hydrogen fluoride (HF).[1]

Protocol:

-

System Setup: A reaction vessel, typically made of a HF-resistant material like Teflon or Monel, is assembled under an inert atmosphere (e.g., dry nitrogen or argon) to strictly exclude moisture.

-

Reactant Introduction: Liquid SnCl₄ is carefully added to the reaction vessel.

-

Reaction: Anhydrous HF is condensed into the vessel at low temperature (e.g., -78°C, dry ice/acetone bath). The mixture is then allowed to warm slowly to room temperature. The reaction proceeds as follows: SnCl₄ + 4HF → SnF₄ (s) + 4HCl (g)

-

Product Isolation: The volatile byproduct, HCl gas, is removed by a stream of inert gas or under vacuum. The resulting white, solid SnF₄ is collected.

Causality: The use of anhydrous HF is critical. The presence of water would lead to the hydrolysis of SnF₄, forming tin oxides or oxyfluorides, which would compromise the purity and structural integrity of the final product.[3]

Structural Characterization Workflow

Confirming the unique polymeric structure of the synthesized SnF₄ requires crystallographic analysis.

Caption: Experimental workflow for SnF₄ synthesis and characterization.

Methodology Steps:

-

Phase Identification (Powder X-Ray Diffraction - PXRD):

-

Purpose: To confirm that the bulk of the synthesized white powder is indeed the desired phase of SnF₄ and is free from crystalline impurities.

-

Procedure: A small, representative sample of the powder is analyzed. The resulting diffraction pattern is compared against a reference pattern from a crystallographic database (e.g., the Inorganic Crystal Structure Database - ICSD). A match confirms the identity and purity of the product.

-

-

Single-Crystal Growth for Structure Determination:

-

Purpose: To obtain a definitive solution of the crystal structure, including precise bond lengths and angles.

-

Procedure: High-quality single crystals of SnF₄ can be grown via sublimation at elevated temperatures (e.g., >700°C) under vacuum[1][5]. A suitable crystal is selected and mounted on a goniometer.

-

-

Structure Solution (Single-Crystal X-Ray Diffraction):

-

Purpose: To determine the precise arrangement of atoms in the crystal lattice.

-

Procedure: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which yields a sharper, more resolved diffraction pattern. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected. This data is processed to generate an electron density map, from which the positions of the Sn and F atoms are determined and refined, ultimately confirming the octahedral coordination and layered structure.

-

Conclusion

Solid-state this compound is a prime example of how the interplay between ionic and covalent bonding, driven by the properties of the constituent elements, can lead to structures that defy simple molecular models. Its two-dimensional polymeric lattice of corner-sharing [SnF₆] octahedra is responsible for its high thermal stability and distinguishes it fundamentally from other tin(IV) halides. The synthesis and characterization of SnF₄ provide a valuable case study in the handling of moisture-sensitive materials and the application of diffraction techniques to elucidate complex inorganic structures.

References

-

Wikipedia. (n.d.). Tin(IV) fluoride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7783-62-2, TIN(IV) FLUORIDE. Retrieved from [Link]

-

Materials Project. (n.d.). mp-2706: SnF4 (Tetragonal, I4/mmm, 139). Retrieved from [Link]

-

Winter, M. (n.d.). Tin tetrafluoride. WebElements. Retrieved from [Link]

-

WebElements. (n.d.). Tin tetrafluoride. Retrieved from [Link]

-

You-iggy. (2023, March 19). Tin(IV) fluoride. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2025, April 15). SYNTHESIS AND ELECTRICAL CONDUCTIVITY OF FLUORIDE-CONDUCTING PHASES SrSnF4 AND PbxSr1-xSnF4. Retrieved from [Link]

-

RSC Publishing. (2021, September 15). Tin(IV) fluoride complexes with neutral phosphine coordination and comparisons with hard N- and O-donor ligands. Retrieved from [Link]

-

Heeger Materials. (n.d.). Stannic Fluoride (SnF4) Powder, CAS 7783-62-2. Retrieved from [Link]

-

FUNCMATER. (n.d.). Tin (IV) Fluoride (SnF4)-Crystalline. Retrieved from [Link]

Sources

A Comparative Structural Analysis of Tin(IV) Halides: From Polymeric Layers to Discrete Molecules

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth comparative analysis of the structural properties of tin(IV) halides (SnX₄, where X = F, Cl, Br, I). A significant structural transition is observed across the series, moving from a polymeric, layer-based structure with octahedral tin coordination in tin(IV) fluoride (SnF₄) to discrete, tetrahedral molecular structures for tin(IV) chloride (SnCl₄), bromide (SnBr₄), and iodide (SnI₄). This guide elucidates the underlying principles governing these structural differences, including the effects of halogen electronegativity and atomic radius. Key structural parameters, physical properties, and the experimental methodologies for their determination are detailed to provide a comprehensive resource for researchers in chemistry, materials science, and drug development.

Introduction: The Significance of Tin(IV) Halides

The tetrahalides of Group 14 elements exhibit a fascinating progression in structure and bonding, and the tin(IV) halides are exemplary in this regard.[1] As compounds where tin is in its +4 oxidation state, these materials serve as fundamental building blocks in inorganic and organometallic synthesis.[2] Their Lewis acidity makes them effective catalysts and precursors for a wide range of materials, from conductive oxides to perovskite solar cells.[3][4] Understanding their structural chemistry is paramount, as the coordination environment of the tin atom dictates their physical properties, reactivity, and suitability for various applications. This guide explores the distinct structural characteristics of each tin(IV) halide, providing a causal explanation for the observed trends.

The Defining Influence of the Halogen

The dramatic shift in crystal structure across the tin(IV) halide series is primarily dictated by two fundamental properties of the halogen atom: electronegativity and ionic radius.

-

Electronegativity and Ionic Character: Fluorine is the most electronegative element. The large electronegativity difference between tin and fluorine imparts significant ionic character to the Sn-F bond. This promotes the formation of an extended lattice structure where tin can achieve a higher coordination number.

-

Atomic/Ionic Radius and Steric Hindrance: As we descend the halogen group from F to I, the atomic radius increases substantially. The larger chlorine, bromine, and iodine atoms create significant steric hindrance around the central tin atom, making it progressively more difficult to accommodate more than four halogens in the primary coordination sphere. This favors the formation of discrete, sterically less-demanding tetrahedral molecules.[5]

This interplay results in a transition from the high-melting, polymeric SnF₄ to the volatile, molecular SnCl₄, SnBr₄, and SnI₄.[6]

Detailed Structural Analysis of Tin(IV) Halides

Tin(IV) Fluoride (SnF₄): A 2D Polymeric Network

Unlike its heavier congeners, tin(IV) fluoride is a white, crystalline solid with a remarkably high sublimation point of over 700 °C.[7][8] This is a direct consequence of its polymeric structure. In the solid state, the tin atoms are octahedrally coordinated, bonded to six fluorine atoms.[7] These SnF₆ octahedra share four of their equatorial corners to form two-dimensional layers.[7] The remaining two fluorine atoms are in terminal positions, oriented trans to each other. This extended lattice structure, held together by strong intermolecular forces, requires significant energy to break, explaining its high melting and boiling points compared to the other tin tetrahalides.[7][9]

Tin(IV) Chloride (SnCl₄): A Prototypical Molecular Tetrahalide

Tin(IV) chloride, also known as stannic chloride, is a colorless, fuming liquid at room temperature.[3] This volatile nature is indicative of a molecular compound with relatively weak intermolecular van der Waals forces. In both the liquid and solid phases, SnCl₄ consists of discrete, tetrahedral molecules.[10][11]

Upon solidification at -33 °C, it forms monoclinic crystals.[3][11] The central tin atom is covalently bonded to four chlorine atoms in a near-perfect tetrahedral geometry.[3] The average Sn-Cl bond length is approximately 228 pm.[3] Being a strong Lewis acid, SnCl₄ readily forms adducts with Lewis bases, such as water, to form hydrates like SnCl₄·5H₂O, in which the coordination geometry around the tin atom expands to octahedral.[3][12]

Tin(IV) Bromide (SnBr₄): A Close Structural Analog to SnCl₄

Following the trend, tin(IV) bromide is a colorless, low-melting solid (m.p. 31 °C) that also exists as discrete tetrahedral molecules.[13][14] It crystallizes in a monoclinic system that is isostructural with solid SnCl₄.[3][13] The molecule features a distorted tetrahedral geometry with a mean Sn-Br bond length of about 242 pm.[13] The increase in bond length from Sn-Cl to Sn-Br is consistent with the larger atomic radius of bromine.

Tin(IV) Iodide (SnI₄): The Largest and Most Covalent Halide

Tin(IV) iodide, or stannic iodide, is a bright orange-red crystalline solid.[15] It continues the trend of forming discrete tetrahedral molecules in the solid state.[16] SnI₄ crystallizes in a cubic space group.[15][16] The Sn-I bond length is approximately 269 pm, the longest in the series, reflecting the large size of the iodine atom.[15][17] The lower electronegativity of iodine imparts the highest degree of covalent character to the Sn-I bond among the halides.

Comparative Data Synthesis

The structural and physical properties of the tin(IV) halides are summarized below for direct comparison.

| Property | Tin(IV) Fluoride (SnF₄) | Tin(IV) Chloride (SnCl₄) | Tin(IV) Bromide (SnBr₄) | Tin(IV) Iodide (SnI₄) |

| Appearance | White solid[7] | Colorless fuming liquid[3] | Colorless solid[13] | Orange-red solid[16] |

| Melting Point | >700 °C (sublimes)[7] | -34.07 °C[3] | 31 °C[13] | 143 °C[16] |

| Boiling Point | N/A (sublimes at 705 °C)[8] | 114.15 °C[3] | 205 °C[13] | 348.5 °C[16] |

| Solid-State Structure | 2D Polymeric Layers[7] | Molecular, Monoclinic[3] | Molecular, Monoclinic[13] | Molecular, Cubic[16] |

| Sn Coordination | Octahedral (SnF₆)[7] | Tetrahedral (SnCl₄)[10] | Tetrahedral (SnBr₄)[13] | Tetrahedral (SnI₄)[15] |

| Avg. Sn-X Bond Length | ~196 pm (in complexes)[18] | ~228 pm[3] | ~242 pm[13] | ~269 pm[15][17] |

Visualization of Structural Trends

The transition from a polymeric to a molecular structure is a key feature of this series. This can be visualized as a function of increasing halogen size and decreasing Sn-X bond polarity.

Caption: Structural progression in the tin(IV) halide series.

Experimental Protocol: Structure Determination by Single-Crystal X-ray Diffraction

The atomic arrangements described in this guide are primarily determined using single-crystal X-ray crystallography.[19] This powerful technique allows for the precise determination of bond lengths, bond angles, and crystal packing.[20]

Objective: To determine the three-dimensional molecular structure of a tin(IV) halide crystal (e.g., SnI₄).

Methodology:

-

Crystal Growth & Selection:

-

Causality: A high-quality, single crystal with minimal defects is essential for obtaining a clear diffraction pattern.

-

Procedure: Grow suitable crystals of SnI₄ by slow evaporation from a nonpolar solvent (e.g., benzene) in an anhydrous environment. Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

-

Data Collection:

-

Causality: The crystal is rotated in a monochromatic X-ray beam to collect diffraction data from all possible lattice planes.

-

Procedure: Mount the goniometer on a diffractometer. Cool the crystal under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and potential degradation. Expose the crystal to the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and collect a series of diffraction images as the crystal is rotated.[19][21]

-

-

Data Processing:

-

Causality: The raw diffraction images must be processed to determine the position and intensity of each reflection, which relates to the crystal's unit cell and symmetry.

-

Procedure: Integrate the raw data to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Determine the unit cell parameters and the crystal's space group from the symmetry of the diffraction pattern.

-

-

Structure Solution and Refinement:

-

Causality: The "phase problem" prevents direct calculation of the structure from intensities alone.[22] An initial model is generated and then refined against the experimental data.

-

Procedure: Use computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map and build a preliminary model of the SnI₄ molecule. Refine this model using a least-squares algorithm, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

-

Validation:

-

Causality: The final model must be chemically sensible and statistically validated.

-

Procedure: Assess the quality of the final structure using metrics like the R-factor (agreement factor). An R-factor below 5% is indicative of a well-refined structure. Inspect the final electron density map for any unassigned peaks and ensure all bond lengths and angles are chemically reasonable.

-

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

The tin(IV) halides present a clear and instructive example of how fundamental atomic properties—electronegativity and size—govern the macroscopic structure and properties of chemical compounds. The transition from the ionically influenced, polymeric network of SnF₄ to the discrete, covalent tetrahedral molecules of SnCl₄, SnBr₄, and SnI₄ is a foundational concept in inorganic chemistry. This structural diversity underpins their varied physical properties and chemical reactivity, making a thorough understanding of these differences essential for their effective application in scientific research and industrial development.

References

-

Testbook. (n.d.). Tin(IV) Chloride Formula: Know Structure, Properties, and Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(IV) bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(IV) chloride. Retrieved from [Link]

-

Winter, M. (n.d.). Tin tetrabromide. WebElements. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(IV) fluoride. Retrieved from [Link]

-

Winter, M. (n.d.). Tin tetrafluoride. WebElements. Retrieved from [Link]

-

Winter, M. (n.d.). Tin » tin tetrafluoride. WebElements. Retrieved from [Link]

-

Grokipedia. (n.d.). Tin(IV) iodide. Retrieved from [Link]

-

Holton, S. J., & Mowbray, S. L. (2000). X Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Reuter, H., & Pawlak, R. (2011). Crystal structure of tin(IV) chloride octahydrate. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Jain, A., et al. (2020). Materials Data on SnBr4 by Materials Project. OSTI.GOV. Retrieved from [Link]

-

Collegedunia. (n.d.). Tin (IV) Chloride Formula: Synthesis, Structure & Applications. Retrieved from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Mueller, U. (2001). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties. Retrieved from [Link]

-

NIST. (n.d.). Tin(IV) chloride. NIST WebBook. Retrieved from [Link]

-

Chemrevise. (n.d.). Group 4 Trends. Retrieved from [Link]

-

Winter, M. (n.d.). Tin tetraiodide. WebElements. Retrieved from [Link]

-

w3schools.blog. (n.d.). Trends in Chemical Reactivity of Group 14 Elements. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer - SnI₄. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Inorganic Compounds of the Group 14 Elements. Retrieved from [Link]

-

REB e-learning Platform. (n.d.). UNIT 9: TRENDS IN CHEMICAL PROPERTIES OF GROUP 14 ELEMENTS AND THEIR COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2023). Tin(IV) Halides Zero-dimensional based Inorganic-Organic Hybrid Materials: Crystal Structures and Hirshfeld Surface Analysis. Retrieved from [Link]

-

ChemDB. (n.d.). tin(IV) fluoride. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Determining Protein Structures Using X-Ray Crystallography. Retrieved from [Link]

-

EarthLine Publishers. (n.d.). View of Tin(IV) Halides Zero-dimensional based Inorganic-Organic Hybrid Materials: Crystal Structures and Hirshfeld Surface Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Tin(IV) fluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(IV) iodide. Retrieved from [Link]

-

ACS Publications. (n.d.). Moessbauer spectra of some complexes of tin(IV) chloride and tin(IV) bromide with organic ligands. Retrieved from [Link]

-

BRA Bihar University. (n.d.). Group-14, Halides. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What is the order of thermal stability of halides of group 14 elements?. Retrieved from [Link]

-

Stenutz. (n.d.). tin(IV) iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis acidity of group 14 tetrahalides in gas phase. Retrieved from [Link]

-

Winter, M. (n.d.). Tin physical properties. WebElements. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

-

GRK 2642. (n.d.). Tin-based halide perovskite materials: properties and applications. Retrieved from [Link]

Sources

- 1. Group 4 Trends [mercermcneill.co.uk]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]

- 8. WebElements Periodic Table » Tin » tin tetrafluoride [webelements.co.uk]

- 9. tin(IV) fluoride [chemister.ru]

- 10. testbook.com [testbook.com]

- 11. collegedunia.com [collegedunia.com]

- 12. Crystal structure of tin(IV) chloride octahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tin(IV) bromide - Wikipedia [en.wikipedia.org]

- 14. WebElements Periodic Table » Tin » tin tetrabromide [winter.group.shef.ac.uk]

- 15. grokipedia.com [grokipedia.com]

- 16. Tin(IV) iodide - Wikipedia [en.wikipedia.org]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. tandfonline.com [tandfonline.com]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 22. people.bu.edu [people.bu.edu]

A Technical Guide to the Thermal Stability and Decomposition Pathways of Tin(IV) Fluoride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(IV) fluoride (SnF₄), or stannic fluoride, is a material of significant interest in various fields, including catalysis, materials science, and potentially in specialized pharmaceutical applications. Its utility is intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive overview of the known thermal properties of SnF₄ and outlines a systematic approach to characterizing its decomposition pathways. In light of the limited specific experimental data in publicly accessible literature, this guide integrates theoretical principles with established analytical methodologies to empower researchers in their investigations of SnF₄ and analogous metal fluorides.

Introduction: The Significance of Thermal Stability in the Context of SnF₄

Tin(IV) fluoride is a white, hygroscopic solid with a notably high sublimation point of approximately 705°C[1][2][3]. Unlike its tin tetrahalide counterparts (SnCl₄, SnBr₄, SnI₄), which are molecular solids with low melting points, SnF₄ possesses a polymeric structure with octahedrally coordinated tin atoms, contributing to its thermal robustness[4]. The thermal stability of SnF₄ is a critical parameter that dictates its viability in high-temperature applications and its shelf-life under various storage conditions. Understanding its decomposition pathways is paramount for ensuring process safety, predicting potential degradation products, and establishing reliable operational parameters.

This guide will first delve into the theoretical underpinnings of SnF₄'s thermal stability, followed by a detailed exposition of hypothesized decomposition pathways under different atmospheric conditions. The core of this document is a comprehensive guide to the experimental characterization of these pathways, providing not just the "how" but also the "why" behind the selection of analytical techniques.

Theoretical Framework of SnF₄ Thermal Stability

The thermal stability of an inorganic compound like SnF₄ is governed by the strength of its chemical bonds and the energy of its crystal lattice.

2.1. Bond and Lattice Energies

The Sn-F bond is a strong, polar covalent bond. The average bond energy for a single Sn-F bond is approximately 414 kJ/mol[5]. This high bond energy contributes significantly to the overall stability of the SnF₄ molecule. Furthermore, in the solid state, SnF₄ adopts a polymeric structure with bridging fluorine atoms, leading to a high lattice energy[6][7]. The energy required to break down this lattice and subsequently cleave the Sn-F bonds is substantial, which is consistent with its high sublimation temperature.

2.2. Comparison with Analogous Metal Fluorides

Anhydrous metal fluorides, in general, are known for their high thermal stability[8]. For instance, calcium fluoride (CaF₂) and magnesium fluoride (MgF₂) exhibit significant thermal stability, with their decomposition primarily occurring through hydrolysis at high temperatures rather than direct thermal fragmentation[1][9]. The study of such analogous compounds provides a valuable framework for predicting the behavior of SnF₄.

Hypothesized Decomposition Pathways of SnF₄

The decomposition of SnF₄ is expected to be highly dependent on the surrounding atmosphere. The following sections outline the most probable decomposition pathways.

3.1. Inert Atmosphere (e.g., Nitrogen, Argon)

Under an inert atmosphere, the primary decomposition pathway for SnF₄ at elevated temperatures is likely sublimation. As the temperature approaches 705°C, SnF₄ is expected to transition directly from the solid to the gaseous phase without significant chemical decomposition[1][2][3].

SnF₄(s) → SnF₄(g)

However, at temperatures significantly exceeding its sublimation point, fragmentation of the gaseous SnF₄ molecules could occur, potentially leading to the formation of lower tin fluorides and fluorine gas, although this would require a very high energy input.

SnF₄(g) → SnF₂(g) + F₂(g)

3.2. Oxidative Atmosphere (e.g., Air, Oxygen)

In the presence of oxygen, the thermal decomposition of SnF₄ is likely to be more complex. The high-temperature reaction with oxygen could lead to the formation of tin oxides or tin oxyfluorides. A potential reaction pathway is the formation of tin(IV) oxide (SnO₂) and the release of fluorine gas or fluorine-containing species.

SnF₄(s) + O₂(g) → SnO₂(s) + 2F₂(g)

The formation of stable tin oxyfluoride intermediates (SnOF₂) is also a possibility.

3.3. Hydrolytic Decomposition (Presence of Moisture)

Given that SnF₄ is hygroscopic, its decomposition in the presence of water vapor, even at temperatures below its sublimation point, is a critical consideration. High-temperature hydrolysis, or pyrohydrolysis, is a common decomposition pathway for many metal fluorides[10][11]. The reaction of SnF₄ with water vapor would likely yield tin(IV) oxide and hydrogen fluoride gas.

SnF₄(s) + 2H₂O(g) → SnO₂(s) + 4HF(g)

This reaction is of particular importance as it can occur at temperatures lower than the sublimation point and can lead to the corrosion of equipment due to the formation of acidic HF gas.

Experimental Characterization of SnF₄ Thermal Decomposition

A multi-technique approach is essential for the comprehensive characterization of the thermal stability and decomposition pathways of SnF₄. The following experimental workflow is proposed for a thorough investigation.

Experimental Workflow

Caption: A comprehensive workflow for the thermal analysis of SnF₄.

Detailed Experimental Protocols

4.2.1. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the onset temperature of decomposition, quantify mass loss events, and identify the evolved gaseous products.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Calibrate the mass spectrometer for the expected m/z values of potential decomposition products (e.g., HF, F₂, SnFₓ fragments).

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of SnF₄ into an appropriate TGA crucible (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Run experiments under three different atmospheres: high-purity nitrogen (inert), dry air (oxidative), and nitrogen humidified with a controlled concentration of water vapor (hydrolytic). Set a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: Heat the sample from ambient temperature to at least 800°C to ensure complete reaction or sublimation.

-

-

Data Analysis:

-

Analyze the TGA curve for mass loss steps. The onset temperature of each step indicates the beginning of a decomposition event.

-

Simultaneously, monitor the MS data for the evolution of specific ions corresponding to the expected gaseous products. Correlate the temperature of gas evolution with the mass loss events observed in the TGA.

-

-

4.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify phase transitions (e.g., melting, solid-solid transitions) and measure the enthalpy changes associated with decomposition.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: In an inert atmosphere, hermetically seal a small, accurately weighed sample (2-5 mg) of SnF₄ in an aluminum or gold-plated stainless steel pan.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen.

-

Heating Rate: Use the same heating rate as in the TGA experiments (e.g., 10 °C/min) to allow for direct comparison of results.

-

Temperature Range: Scan from ambient temperature to a temperature that encompasses any events observed in the TGA, while staying within the operational limits of the DSC pans.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram. Endothermic peaks may correspond to melting or sublimation, while exothermic peaks often indicate decomposition or oxidative reactions.

-

Integrate the peak areas to quantify the enthalpy changes (ΔH) for each thermal event.

-

-

4.2.3. In-situ High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases of the solid decomposition products as a function of temperature.

-

Methodology:

-

Instrument Setup: Use an XRD instrument equipped with a high-temperature stage and a controlled atmosphere chamber.

-

Sample Preparation: Prepare a thin layer of SnF₄ powder on the sample holder of the high-temperature stage.

-

Experimental Conditions:

-

Atmosphere: Conduct experiments under inert, oxidative, and humid atmospheres, mirroring the TGA-MS conditions.

-

Heating Program: Heat the sample in a stepwise manner, holding at various temperatures (e.g., every 50°C or at temperatures corresponding to thermal events observed in TGA/DSC) to collect XRD patterns.

-

-

Data Analysis:

-

Analyze the XRD patterns collected at each temperature to identify the crystalline phases present. Compare the obtained patterns with reference databases (e.g., ICDD) to identify solid products like SnO₂ or tin oxyfluorides.

-

-

Data Interpretation and Pathway Elucidation

By integrating the data from these complementary techniques, a comprehensive picture of the thermal decomposition of SnF₄ can be constructed.

-

TGA-MS will reveal the temperatures of mass loss and the identity of the gaseous products.

-

DSC will provide information on the energetics of the decomposition processes (endothermic vs. exothermic).

-

In-situ HT-XRD will identify the solid-state products formed at each stage of decomposition.

The combination of these results will allow for the confident elucidation of the decomposition pathways under different atmospheric conditions.

Hypothesized Decomposition Pathway Diagrams

Sources

- 1. [Stability of CaF2 at high temperature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WebElements Periodic Table » Tin » tin tetrafluoride [webelements.co.uk]

- 3. Cas 7783-62-2,TIN(IV) FLUORIDE | lookchem [lookchem.com]

- 4. Tin(IV) fluoride - Wikipedia [en.wikipedia.org]

- 5. Common Bond Energies (D [wiredchemist.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Khan Academy [khanacademy.org]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrohydrolysis in the Analysis of Fluorides and Other Halides - UNT Digital Library [digital.library.unt.edu]

Methodological & Application

Mechanism of SnF₄-catalyzed nucleophilic aromatic substitution (SNAr)

Application Note & Protocols

Topic: Mechanistic Insights into Lewis Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) with a Focus on Metal Fluorides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Classical SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of complex aromatic compounds by displacing a leaving group on an aromatic ring with a nucleophile.[1][2] The classical SNAr mechanism requires a highly electron-deficient aromatic ring, typically activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[3][4] This activation stabilizes the key intermediate, a negatively charged species known as the Meisenheimer complex, which forms during the rate-determining step of the reaction.[1][4][5]

However, the stringent requirement for strong electronic activation limits the substrate scope of classical SNAr. To overcome this limitation, chemists have explored catalytic approaches to activate otherwise unreactive or moderately reactive aryl halides. One such strategy is the use of Lewis acids. While specific protocols detailing Tin(IV) Fluoride (SnF₄) as a general SNAr catalyst are not widely documented in peer-reviewed literature, the principles of Lewis acid catalysis provide a framework for understanding how such a reagent could theoretically function and for exploring related, well-established methodologies.

This guide provides an in-depth look at the mechanism of Lewis acid-assisted SNAr, hypothesizes the role of a compound like SnF₄, and presents detailed protocols for related, field-proven nucleophilic fluorination reactions, a critical subclass of SNAr.

Part 1: Mechanistic Deep Dive

The Canonical SNAr Mechanism (Addition-Elimination)

The widely accepted mechanism for SNAr is a two-step addition-elimination process.[1][3]

-

Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile attacks the carbon atom (ipso-carbon) bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion, the Meisenheimer complex.[1][4] The presence of EWGs at the ortho or para positions is crucial as they delocalize the negative charge, stabilizing this high-energy intermediate.[2][4] This step is typically the rate-determining step.[2][6]

-

Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3]

Interestingly, for SNAr reactions, the leaving group ability follows an unusual trend: F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, accelerating the rate-determining first step. Since C-F bond cleavage occurs in the fast second step, its high bond strength is less of a kinetic impediment.[1][2][6]

The Role of Lewis Acid Catalysis

A Lewis acid can catalyze SNAr by functioning as a "super-electron-withdrawing group." It coordinates to the leaving group (e.g., a halide) or another substituent on the aromatic ring (like a nitro or cyano group).

This coordination enhances the electrophilicity of the aromatic ring in two ways:

-

Increased Polarization: It withdraws electron density from the ring, making the ipso-carbon more electron-deficient and susceptible to nucleophilic attack.

-

Stabilization of the Intermediate: It can help stabilize the accumulating negative charge in the Meisenheimer complex.

Hypothetical Catalytic Cycle for SnF₄-Assisted SNAr

Based on the principles of Lewis acidity, we can propose a hypothetical catalytic cycle for how SnF₄ might facilitate an SNAr reaction. SnF₄ is a strong Lewis acid and could activate an aryl halide substrate (e.g., an aryl chloride) towards attack by a nucleophile (Nu⁻).

Proposed Mechanism:

-

Activation: The Lewis acidic tin(IV) center coordinates to the leaving group (e.g., chloride) on the aromatic ring. This coordination polarizes the Ar-Cl bond and withdraws electron density from the ring, making it more electrophilic.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the activated aryl chloride at the ipso-carbon, forming a tin-coordinated Meisenheimer complex. The [SnF₄Cl]⁻ moiety acts as a powerful EWG, stabilizing the negative charge.

-

Elimination & Product Formation: The C-Cl bond breaks, expelling a [SnF₄Cl]⁻ complex. The aromatic product is released.

-

Catalyst Regeneration: The [SnF₄Cl]⁻ complex releases the chloride ion to regenerate the SnF₄ catalyst, completing the cycle.

This proposed cycle highlights the potential of strong Lewis acids to expand the scope of SNAr to less activated substrates.

// Nodes Catalyst [label="SnF₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Ar-Cl\n(Aryl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Complex [label="Activated Complex\n[Ar-Cl---SnF₄]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nu⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Intermediate\n[Ar(Cl)(Nu)-SnF₄]⁻", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Nu\n(Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Waste [label="[SnF₄Cl]⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Chloride [label="Cl⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Catalyst -> Activated_Complex [label="Coordination"]; Substrate -> Activated_Complex; Activated_Complex -> Meisenheimer [label="+ Nu⁻"]; Nucleophile -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Waste [style=dashed]; Waste -> Catalyst [label="Regeneration"]; Waste -> Chloride [style=dashed]; }

Hypothetical SnF₄-Catalyzed SNAr Cycle

Part 2: Application Protocols - Nucleophilic Fluorination

While SnF₄ catalysis remains speculative, the use of metal fluorides as nucleophilic sources for synthesizing aryl fluorides is a well-established and industrially significant SNAr reaction, often referred to as the Halex process.[5] Aryl fluorides are crucial motifs in pharmaceuticals and agrochemicals due to their ability to enhance metabolic stability and bioavailability.[7]

General Protocol for SNAr Fluorination of an Activated Aryl Chloride

This protocol describes a typical lab-scale procedure for the fluorination of an electron-deficient aryl chloride, such as 2,4-dinitrochlorobenzene, using potassium fluoride (KF).

Materials:

-

Activated Aryl Chloride (e.g., 2,4-dinitrochlorobenzene)

-

Spray-dried Potassium Fluoride (KF)

-

Phase-Transfer Catalyst (PTC), e.g., tetrabutylammonium bromide (TBAB) or a crown ether

-

High-boiling point aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

Procedure:

-

Reagent Preparation (Critical): Ensure the potassium fluoride is anhydrous. This is often achieved by using spray-dried KF or by heating standard KF under a high vacuum to remove residual water. Water will compete with the fluoride nucleophile and lead to undesired hydrolysis byproducts.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl chloride (1.0 eq).

-

Add anhydrous potassium fluoride (2.0 - 3.0 eq). The excess KF helps drive the reaction to completion.

-

Add the phase-transfer catalyst (0.1 eq). The PTC is crucial for solubilizing the fluoride salt in the organic solvent.[5]

-

Add the anhydrous polar aprotic solvent (e.g., DMSO) to create a solution with a concentration of approximately 0.5-1.0 M.

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature (typically 120-180 °C). The required temperature will depend on the reactivity of the substrate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. Reaction times can range from 4 to 24 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine, to remove the solvent and residual salts.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl fluoride.

-

Data Summary: Substrate Scope for SNAr Fluorination

The success of SNAr fluorination is highly dependent on the electronic nature of the substrate. The table below summarizes typical substrate classes and their relative reactivity.

| Substrate Class | Activating Group(s) | Typical Conditions | Relative Reactivity |

| Dinitro-activated Aryl Halides | 2x -NO₂ | KF, DMSO, 120 °C | Very High |

| Cyano-activated Aryl Halides | -CN, -Cl | CsF, DMF, 150 °C | High |

| Heterocyclic Halides (e.g., Chloropyridines) | Ring Nitrogen | KF/PTC, Sulfolane, 180 °C | Moderate to High |

| Carbonyl-activated Aryl Halides | -CHO, -COR | CsF, DMSO, 150-170 °C | Moderate |

| Mono-nitro-activated Aryl Halides | 1x -NO₂ | High Temp, PTC required | Moderate |

| Unactivated Aryl Halides | None or Alkyl | Generally unreactive under thermal SNAr | Very Low / Inert |